N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE
Description
N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenyl ring substituted with an acetyl group and a triazinylthioacetamide moiety, which contributes to its diverse reactivity and functionality.
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[(6-methyl-3-oxo-2H-1,2,4-triazin-5-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-8-13(16-14(21)18-17-8)22-7-12(20)15-11-5-3-4-10(6-11)9(2)19/h3-6H,7H2,1-2H3,(H,15,20)(H,16,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKCANKQZZICDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1SCC(=O)NC2=CC=CC(=C2)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazinyl Intermediate: The synthesis begins with the preparation of the 3-hydroxy-6-methyl-1,2,4-triazine intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazinyl intermediate is then reacted with a thiol compound to form the triazinylthioether.
Acetamide Formation: The final step involves the reaction of the triazinylthioether with 3-acetylphenylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the acetyl group or the triazinyl ring.
Substitution: The phenyl ring and triazinyl moiety can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the acetyl group or triazinyl ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. The triazinylthioacetamide moiety is crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-[(3-hydroxy-1,2,4-triazin-5-yl)thio]acetamide: Lacks the methyl group on the triazine ring.
N-(3-acetylphenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-(3-ACETYLPHENYL)-2-[(3-HYDROXY-6-METHYL-1,2,4-TRIAZIN-5-YL)SULFANYL]ACETAMIDE is unique due to the presence of both the acetylphenyl and triazinylthioacetamide moieties, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
